3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.11748936 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Diversity in Coordination Polymers
Research into the synthesis and structural diversity of coordination polymers has highlighted the utility of pyrazole derivatives, closely related to 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. For instance, new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been synthesized and used to construct d10 metal coordination polymers with Zn(II) and Cd(II) ions. This study presents a variety of coordination polymers featuring chiral and achiral structures, highlighting the potential for creating diverse materials with these pyrazole derivatives (Cheng et al., 2017).
Reactivity and Functionalization
The functionalization of pyrazole derivatives has been extensively studied, providing valuable insights into their reactivity and potential applications. Experimental and theoretical studies focus on the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives, exploring the mechanisms and yields of these reactions. Such research underpins the versatile chemistry of pyrazole compounds and their utility in synthesizing novel derivatives with potential scientific and industrial applications (Yıldırım et al., 2005).
Synthesis of Novel Pyrazole Derivatives
The synthesis of novel pyrazole derivatives through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups represents a significant area of research. These processes yield new N-fused heterocycle products, demonstrating the versatility and potential of pyrazole compounds for generating structurally diverse and potentially bioactive molecules (Ghaedi et al., 2015).
Corrosion Inhibition Properties
Pyrazole derivatives have been evaluated for their corrosion inhibition properties, demonstrating the potential for practical applications in protecting metals against corrosion. The study of 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid derivatives reveals their effectiveness as corrosion inhibitors, offering insights into the development of new materials for corrosion protection (Herrag et al., 2007).
Properties
IUPAC Name |
3-[(1-ethyl-5-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-4-17-7(2)9(5-13-17)14-11(18)10-8(12(19)20)6-16(3)15-10/h5-6H,4H2,1-3H3,(H,14,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRVXQFAYLHIOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=NN(C=C2C(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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